REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[N:11]2[C:6]([CH2:7][CH2:8][CH2:9][CH2:10]2)=[CH:5][C:4]=1[C:12]([O:14]C)=O.C[Si](C)(C)N[Si](C)(C)C.[Li].C1COCC1.[NH4+].[Cl-]>C1COCC1>[C:12]1(=[O:14])[C:4]2[CH:5]=[C:6]3[N:11]([C:3]=2[CH2:2][NH:1]1)[CH2:10][CH2:9][CH2:8][CH2:7]3 |f:1.2.3,4.5,^1:24|
|
Name
|
lithium hexamethyldisilazane THF
|
Quantity
|
18.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Li].C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was then stirred at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with dichloromethane (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic layer was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica-gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 60:1 dichloromethane/methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(NCC2=C1C=C1CCCCN21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 585 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |